Cas no 329699-46-9 (3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole structure](https://ja.kuujia.com/scimg/cas/329699-46-9x500.png)
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
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- 3-[(3-bromophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
- CS-0365439
- 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- STL339237
- 3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- MS-2027
- 329699-46-9
- AKOS002186574
- 3-((3-Bromobenzyl)thio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
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- インチ: 1S/C14H12BrN3S2/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3
- SMILES: BrC1=CC=CC(=C1)CSC1=NN=C(C2=CC=CS2)N1C
計算された属性
- 精确分子量: 364.96560g/mol
- 同位素质量: 364.96560g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 321
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 84.2Ų
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436109-1g |
3-((3-Bromobenzyl)thio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole |
329699-46-9 | 90% | 1g |
¥2881.00 | 2024-05-19 |
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazoleに関する追加情報
Research Brief on 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS: 329699-46-9)
The compound 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS: 329699-46-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a versatile scaffold in the design of novel bioactive molecules. The presence of the 1,2,4-triazole core, coupled with the thiophene and bromophenyl substituents, confers distinct electronic and steric properties that are advantageous for interactions with biological targets. Computational modeling and in vitro assays have demonstrated its affinity for various enzymes and receptors, particularly those involved in inflammatory and oncogenic pathways.
One of the most promising aspects of this compound is its potential as a kinase inhibitor. Preliminary data from high-throughput screening assays indicate that it exhibits selective inhibition against certain tyrosine kinases, which are critical targets in cancer therapy. Molecular docking studies suggest that the bromophenyl moiety plays a pivotal role in binding to the ATP-binding site of these kinases, while the thiophene group enhances solubility and pharmacokinetic properties.
In addition to its kinase inhibitory activity, recent research has explored its antimicrobial potential. Structure-activity relationship (SAR) studies have shown that modifications to the sulfanyl linker can significantly alter its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings open new avenues for the development of next-generation antibiotics.
The synthesis of 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has also been optimized in recent years. Novel catalytic methods, such as palladium-catalyzed cross-coupling reactions, have improved yield and purity, making large-scale production feasible for preclinical studies. Green chemistry approaches, including solvent-free conditions, are being investigated to reduce environmental impact.
Despite these advancements, challenges remain in translating this compound into clinical applications. Pharmacokinetic studies reveal moderate bioavailability, necessitating further structural optimization to enhance metabolic stability. Toxicity profiles are currently under investigation, with early results indicating a favorable safety margin in rodent models.
In conclusion, 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole represents a promising candidate for multiple therapeutic areas. Its dual functionality as a kinase inhibitor and antimicrobial agent underscores its versatility. Future research should focus on in vivo efficacy studies and the development of derivatives with improved drug-like properties. Collaborative efforts between academic and industrial researchers will be essential to accelerate its progression into clinical trials.
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